molecular formula C15H13NO3 B6376722 3-Cyano-5-(3,5-dimethoxyphenyl)phenol, 95% CAS No. 1262003-65-5

3-Cyano-5-(3,5-dimethoxyphenyl)phenol, 95%

Cat. No. B6376722
CAS RN: 1262003-65-5
M. Wt: 255.27 g/mol
InChI Key: LHDJKCJJPMIURV-UHFFFAOYSA-N
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Description

3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) is a synthetic phenol that is widely used in scientific research, as it has a wide range of applications in the field of biochemistry and physiology. It is a highly reactive compound that is used in a variety of laboratory experiments, due to its ability to undergo a variety of chemical reactions.

Scientific Research Applications

3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) is widely used in scientific research due to its wide range of applications. It is used in a variety of biochemical and physiological studies, as it can be used to study the structure and function of proteins and other biomolecules. It is also used in the synthesis of various pharmaceuticals, as it can be used to form a variety of functional groups. In addition, it is used in the synthesis of fluorescent probes, as it can be used to label biomolecules for imaging purposes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) involves the formation of a covalent bond between the phenol group and the substrate molecule. This covalent bond is formed by the nucleophilic attack of the phenol group on the substrate molecule, which results in the formation of an intermediate that can then be further reacted to form the desired product.
Biochemical and Physiological Effects
3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The use of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is its high reactivity, which allows it to be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain, which makes it an ideal choice for laboratory experiments. However, it can be toxic in high concentrations, and it can also react with other compounds, which can lead to the formation of potentially hazardous byproducts.

Future Directions

The potential future directions for the use of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) are numerous. One potential direction is to use it as a fluorescent probe for imaging purposes, as it has been shown to bind to proteins and other biomolecules. In addition, it could be used as a catalyst for the synthesis of pharmaceuticals and other compounds. Furthermore, it could be used to study the structure and function of proteins and other biomolecules, as it has been shown to interact with them in a variety of ways. Finally, it could be used in the synthesis of dyes, pigments, and other compounds for use in a variety of applications.

Synthesis Methods

The synthesis of 3-Cyano-5-(3,5-dimethoxyphenyl)phenol (95%) involves the reaction of 3-cyano-5-(3,5-dimethoxyphenyl)phenol with a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a salt, which can then be purified and crystallized to obtain the desired product. The reaction is typically carried out in aqueous solution at a temperature of around 80°C. The reaction can also be carried out in the presence of a catalyst, such as a metal salt or an acid, to increase the rate of the reaction.

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-6-12(7-15(8-14)19-2)11-3-10(9-16)4-13(17)5-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDJKCJJPMIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684865
Record name 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3,5-dimethoxyphenyl)phenol

CAS RN

1262003-65-5
Record name 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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